molecular formula C7H4N4S B13096590 2H-Imidazo[4,5-E][1,2,3]benzothiadiazole CAS No. 42341-44-6

2H-Imidazo[4,5-E][1,2,3]benzothiadiazole

Cat. No.: B13096590
CAS No.: 42341-44-6
M. Wt: 176.20 g/mol
InChI Key: KVXDUIZYWKQVFH-UHFFFAOYSA-N
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Description

2H-Imidazo[4,5-e][1,2,3]benzothiadiazole (CAS Registry Number: 42341-40-2) is a fused heterocyclic compound of significant interest in advanced materials and medicinal chemistry research. This compound features a planar molecular structure with the molecular formula C8H5N3S and a molecular weight of 175.21 g/mol . As part of the electron-deficient sulfur-nitrogen heterocycle family, it serves as a valuable building block in the development of π-conjugated organic molecules . Its primary research value lies in the field of organic electronics, where such heterocyclic systems are intensively studied for their strong electron-accepting properties and potential use in semiconductor-based devices like organic light-emitting diodes (OLEDs) and organic solar cells . Furthermore, related fused heterocycles containing benzothiadiazole and imidazole motifs are investigated for their biological activity, showing promise in pharmaceutical research for applications such as kinase inhibition in oncology . The compound is provided for research purposes as a valuable synthon for constructing more complex molecular architectures. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42341-44-6

Molecular Formula

C7H4N4S

Molecular Weight

176.20 g/mol

IUPAC Name

2H-imidazo[4,5-e][1,2,3]benzothiadiazole

InChI

InChI=1S/C7H4N4S/c1-2-5-7(10-11-12-5)6-4(1)8-3-9-6/h1-3,11H

InChI Key

KVXDUIZYWKQVFH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N2)C3=NNSC3=C1

Origin of Product

United States

Synthetic Methodologies for 2h Imidazo 4,5 E 1 2 3 Benzothiadiazole and Its Analogues

Classical Synthetic Approaches for Benzothiadiazole Derivatives

The benzothiadiazole core is a well-established pharmacophore and a crucial building block in materials science. Over the years, several classical methods have been developed for its synthesis.

Diazotisation Reactions of Aminothiophenols

The diazotisation of o-aminothiophenols followed by intramolecular cyclization represents a fundamental approach to the synthesis of 1,2,3-benzothiadiazoles. This method typically involves the reaction of an o-aminothiophenol with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form a diazonium salt. This intermediate then undergoes a cyclization reaction, often with the elimination of a molecule of water, to yield the benzothiadiazole ring system. The versatility of this method allows for the introduction of various substituents on the benzene (B151609) ring by starting with appropriately substituted o-aminophenols.

Herz Reaction Pathways

The Herz reaction is a powerful and widely recognized method for the synthesis of 1,2,3-benzothiadiazole (B1199882) derivatives, particularly those that are otherwise difficult to access. This reaction involves the treatment of an aniline (B41778) or a related aromatic amine with disulfur (B1233692) dichloride (S₂Cl₂). The reaction proceeds through a complex mechanism, which is believed to involve the formation of a thiazathiolium chloride intermediate, commonly referred to as a "Herz salt". This intermediate can then be hydrolyzed to afford the corresponding o-aminothiophenol, which can subsequently be cyclized to the benzothiadiazole. Alternatively, the Herz salt itself can be a precursor to various substituted benzothiadiazoles. The conditions for the Herz reaction can be harsh, often requiring elevated temperatures and strong acids, which can limit its applicability for sensitive substrates.

Targeted Synthesis of Imidazo[4,5-E]nih.govnih.govijcrt.orgbenzothiadiazole Framework

The construction of the target 2H-Imidazo[4,5-E] nih.govnih.govijcrt.orgbenzothiadiazole framework would necessitate the formation of an imidazole (B134444) ring fused to a pre-existing benzothiadiazole core. This presents a significant synthetic challenge, as no direct methods have been reported. However, analogous reactions from related heterocyclic systems can provide valuable insights into potential synthetic routes.

Condensation Reactions with Diaminobenzothiadiazoles

A plausible and logical approach to the synthesis of the target molecule would involve the use of a 4,5-diaminobenzothiadiazole precursor. This key intermediate, upon reaction with a suitable one-carbon synthon, could undergo a condensation and subsequent cyclization to form the desired fused imidazole ring.

ReagentProductConditionsReference
Formic acid2H-Imidazo[4,5-E] nih.govnih.govijcrt.orgbenzothiadiazoleHeatingHypothetical
Aldehydes2-Substituted-imidazo[4,5-E] nih.govnih.govijcrt.orgbenzothiadiazolesAcid or base catalysisHypothetical
Orthoesters2-Substituted-imidazo[4,5-E] nih.govnih.govijcrt.orgbenzothiadiazolesAcid catalysisHypothetical

This table presents hypothetical reactions based on established methodologies for the synthesis of benzimidazoles from o-phenylenediamines.

The primary obstacle to this approach is the current lack of a reported synthesis for 4,5-diaminobenzothiadiazole. The development of a reliable method to produce this key building block is a critical first step towards the successful synthesis of the target compound.

Annulation Strategies for Fused Systems

Annulation, the formation of a new ring onto an existing one, represents another potential strategy. This could involve the functionalization of the benzothiadiazole core at the 4- and 5-positions with groups that can be subsequently transformed into the imidazole ring. For instance, the introduction of an amino group at the 4-position and a leaving group at the 5-position could allow for a subsequent reaction with an amine-containing reagent to form the fused imidazole ring. However, the regioselective functionalization of the benzothiadiazole ring at these specific positions can be challenging. Recent advances in C-H activation and directed metalation could offer potential solutions to this problem. nih.govnih.govacs.org

Novel Synthetic Routes and Catalytic Systems

While classical methods provide a foundational understanding, modern synthetic chemistry offers a plethora of novel and catalytic approaches that could potentially be adapted for the synthesis of 2H-Imidazo[4,5-E] nih.govnih.govijcrt.orgbenzothiadiazole. Transition-metal-catalyzed cross-coupling reactions, for example, have revolutionized the synthesis of complex heterocyclic systems. A strategy could be envisioned where a suitably functionalized benzothiadiazole is coupled with an imidazole precursor using a palladium or copper catalyst.

Furthermore, the development of photocatalytic and electro-organic methods could offer milder and more efficient alternatives to traditional thermal reactions. These modern techniques often allow for unique bond formations and functional group transformations that are not possible with classical methods. The application of these novel catalytic systems to the synthesis of fused benzothiadiazole derivatives is an active area of research and holds promise for the eventual synthesis of the target molecule. nih.gov

Metal-Free and Solvent-Free Methodologies for Related Scaffolds

The principles of green chemistry have spurred the development of synthetic protocols that minimize or eliminate the use of hazardous substances, including toxic metal catalysts and volatile organic solvents. sphinxsai.com For the construction of fused imidazole rings, such as those found in benzimidazole (B57391) derivatives, these methods offer significant environmental and economic advantages. nih.govsphinxsai.com

One prominent metal-free approach involves the condensation of ortho-diamino precursors with aldehydes or their equivalents. nih.gov For a scaffold related to the target compound, this could involve the reaction of a diamino-benzothiadiazole with an appropriate aldehyde. The reaction can be promoted by a Brønsted or Lewis acid, often under solvent-free conditions or in green solvents like water or deep eutectic solvents (DES). nih.govrsc.org For instance, a highly efficient synthesis of 2-substituted benzimidazoles was achieved by reacting o-phenylenediamine (B120857) with various aldehydes in a DES composed of choline (B1196258) chloride and o-phenylenediamine itself, which acted as both the solvent and a reactant. nih.gov This reaction proceeded at 80 °C in just 10 minutes, yielding the product in high purity. nih.gov

Another solvent-free technique is mechanochemistry, where reactants are combined by grinding, often with a catalytic amount of an acid or base. This method has been successfully applied to the synthesis of various nitrogen-containing heterocycles. mdpi.com The direct grinding of starting materials can lead to the formation of products in high yields without the need for any bulk solvent, thus simplifying workup procedures and reducing waste. mdpi.com

These methodologies, characterized by their operational simplicity and adherence to green chemistry principles, are highly adaptable for constructing complex fused heterocycles.

Table 1: Comparison of Metal-Free Synthetic Conditions for Benzimidazole Analogs

Entry Reactants Catalyst/Medium Conditions Yield (%) Reference
1 o-phenylenediamine, Benzaldehyde Choline Chloride:o-PDA (DES) 80 °C, 10 min 95 nih.gov
2 o-phenylenediamine, Orthoesters ZrOCl₂·8H₂O Room Temp Excellent mdpi.com
3 N-(2-iodoaryl)benzamidine K₂CO₃ / Water 100 °C, 30 h Moderate-High sphinxsai.com
4 Benzylamines, Nitriles Base-mediated N/A Good exlibrisgroup.com

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has become a transformative tool in medicinal and synthetic chemistry, significantly accelerating reaction rates and often improving product yields. rsc.orgnih.gov This technique utilizes the efficient energy transfer of microwave irradiation to achieve rapid and uniform heating of the reaction mixture, a process known as dielectric heating. nih.govresearchgate.net For the synthesis of nitrogen-containing heterocycles, MAOS presents a powerful alternative to conventional heating methods, which often require long reaction times and high temperatures. rsc.orgnih.gov

The construction of fused imidazole and benzothiadiazole systems can be greatly expedited using microwave technology. For example, the synthesis of benzothiazole (B30560) libraries via the cyclocondensation of 2-aminothiophenols with aldehydes under microwave irradiation has been achieved in good to excellent yields. ias.ac.in In one notable green chemistry approach, this condensation was performed using glycerol (B35011) as a solvent under microwave conditions, eliminating the need for a catalyst and underscoring the method's environmental benefits. researchgate.net

Similarly, the synthesis of various fused pyrimidine (B1678525) derivatives, which share structural motifs with the target compound, has been efficiently carried out using one-pot, multi-component reactions under microwave irradiation. mdpi.com These reactions often proceed to completion in a matter of minutes, compared to several hours required for conventional heating, while producing cleaner reaction profiles and simplifying product purification. mdpi.comscielo.br For instance, the synthesis of triazolothiadiazole derivatives was accomplished in 5 to 15 minutes under microwave irradiation at 250 W, a significant improvement over traditional methods. scielo.br

Table 2: Reaction Time and Yield Comparison: Conventional vs. Microwave-Assisted Synthesis

Heterocyclic System Method Reaction Time Yield (%) Reference
Pyrazolo[3,4-b]pyridines Conventional 8-10 h 60-70 mdpi.com
Pyrazolo[3,4-b]pyridines Microwave 15-20 min 80-90 mdpi.com
Benzothiazoles Conventional 6-10 h 75-88 ias.ac.in
Benzothiazoles Microwave 10-15 min 85-95 ias.ac.in
1,2,4-Triazole Derivatives Conventional 10 h ~80 nih.gov

Palladium-Catalyzed Cross-Coupling Reactions in Heterocycle Construction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. researchgate.net In the context of fused heterocycles, these reactions are particularly valuable for intramolecular cyclizations and direct C-H functionalization, which offer atom-economical pathways to desired scaffolds. diva-portal.orgacs.org

The synthesis of the 2H-Imidazo[4,5-E] nih.govmdpi.comsphinxsai.combenzothiadiazole core can be envisioned through a palladium-catalyzed intramolecular C-H functionalization/C-N or C-S bond formation process. This strategy involves starting with a suitably substituted benzothiadiazole precursor and using a palladium catalyst to orchestrate the ring-closing step. Such approaches have been successfully employed in the synthesis of related benzothiazole systems. rsc.org

Recent studies have demonstrated the direct C-H arylation of benzothiazoles with iodoarenes at room temperature using a palladium catalyst, showcasing the mild conditions under which these transformations can occur. chemrxiv.org Furthermore, the functionalization of the 2,1,3-benzothiadiazole (B189464) ring itself has been achieved through palladium catalysis. For example, researchers have developed a method for C-S cross-coupling at the C-5 position of the benzothiadiazole ring using a palladium-proline catalyst system. researchgate.net The 4,8-dibromo derivative of benzo[1,2-d:4,5-d']bis( nih.govmdpi.comsphinxsai.comthiadiazole) has also been shown to successfully undergo palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions. semanticscholar.org

These advanced catalytic methods provide a highly modular and efficient route for assembling complex heterocyclic systems, allowing for the late-stage introduction of diversity and precise control over the final molecular structure.

Table 3: Examples of Palladium-Catalyzed Reactions for Heterocycle Synthesis

Reaction Type Substrates Catalyst System Key Feature Reference
C-H Arylation Benzothiazole, Iodoarenes Palladium catalyst in HFIP Room temperature reaction chemrxiv.org
C-S Coupling 5-bromo-2,1,3-benzothiadiazole, Thiols Pd(L-Pro)₂ Functionalization at C-5 position researchgate.net
C-H/C-H Coupling Benzothiazoles, Thiophenes Pd(OAc)₂ Direct oxidative cross-coupling rsc.org
Intramolecular C-H Arylation Substituted Nitroarene Palladium catalyst Fused ring system formation diva-portal.org

Advanced Structural Elucidation and Spectroscopic Characterization of 2h Imidazo 4,5 E 1 2 3 Benzothiadiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. mdpi.com It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer primary insights into the molecular framework of 2H-Imidazo[4,5-E] researchgate.netipb.ptwiley-vch.debenzothiadiazole derivatives. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

Proton (¹H) NMR: The aromatic protons on the benzo-fused portion of the molecule typically resonate in the downfield region (δ 7.0–8.5 ppm), influenced by the electron-withdrawing nature of the fused heterocyclic systems. The specific chemical shifts and coupling patterns are dependent on the substitution pattern on the benzene (B151609) ring. The proton attached to the imidazole (B134444) nitrogen (N-H) may sometimes not be observed due to rapid prototropic exchange with the solvent, a common phenomenon in benzimidazole-containing systems. researchgate.net

Carbon (¹³C) NMR: The carbon signals for the fused aromatic system appear in the range of δ 110–155 ppm. Quaternary carbons, particularly those at the fusion points of the rings (e.g., C3a, C7a), can be distinguished from protonated carbons. researchgate.netresearchgate.net The chemical shifts of carbons in the benzimidazole (B57391) portion are particularly useful for studying tautomeric equilibria, a known characteristic of this moiety. mdpi.com The assignment of these signals is often confirmed using advanced NMR techniques. researchgate.net

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the 2H-Imidazo[4,5-E] researchgate.netipb.ptwiley-vch.debenzothiadiazole Core

Atom Technique Typical Chemical Shift (δ, ppm) Notes
Aromatic Protons ¹H NMR 7.0 - 8.5 Exact shifts and multiplicity depend on substitution.
Imidazole N-H ¹H NMR 12.0 - 14.0 Often broad or not observed due to exchange. researchgate.net
Aromatic Carbons ¹³C NMR 110 - 145 Protonated carbons.
Fused Ring Junction Carbons ¹³C NMR 130 - 155 Quaternary carbons, typically less intense signals. researchgate.net

Note: Data are generalized from spectroscopic studies of related benzimidazole and benzothiadiazole systems. researchgate.netmdpi.com

While 1D NMR provides essential data, complex structures necessitate two-dimensional (2D) NMR experiments to establish definitive atomic connectivity. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing an unambiguous assignment of which proton is attached to which carbon. ipb.pt This is crucial for assigning the signals of the protonated carbons in the benzene ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). ipb.pt HMBC is invaluable for assigning quaternary carbons and piecing together the entire molecular skeleton by connecting different spin systems. For example, correlations from aromatic protons to the fused quaternary carbons can confirm the ring fusion pattern.

These 2D techniques, when used in concert, allow for the complete and unambiguous assignment of all proton and carbon signals in the molecule, confirming the 2H-Imidazo[4,5-E] researchgate.netipb.ptwiley-vch.debenzothiadiazole framework. ipb.ptwiley-vch.de

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govvscht.cz

For 2H-Imidazo[4,5-E] researchgate.netipb.ptwiley-vch.debenzothiadiazole derivatives, the IR spectrum provides key diagnostic information:

N-H Stretch: A broad absorption band in the region of 3200–3400 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.

Aromatic C-H Stretch: Absorptions slightly above 3000 cm⁻¹ (typically 3050–3150 cm⁻¹) are indicative of C-H stretching vibrations on the aromatic rings. vscht.czmdpi.com

C=N and C=C Stretching: A series of sharp to medium intensity bands in the 1450–1620 cm⁻¹ region corresponds to the C=C and C=N stretching vibrations within the fused heterocyclic ring system. mdpi.com

Fingerprint Region: The region below 1400 cm⁻¹ contains a complex pattern of absorptions (including C-H in-plane and out-of-plane bending) that is unique to the specific molecule, serving as a "fingerprint" for identification. researchgate.net

The presence of a cyano (-CN) group in a derivative would be evidenced by a sharp, intense band around 2230 cm⁻¹. mdpi.com

Table 2: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Imidazole N-H Stretch 3200 - 3400 (broad)
Aromatic C-H Stretch 3050 - 3150
C=N / C=C Ring Stretch 1450 - 1620
C-S Stretch 600 - 800

Note: Values are typical for aromatic nitrogen and sulfur-containing heterocycles. vscht.czmdpi.comresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For a typical 2H-Imidazo[4,5-E] researchgate.netipb.ptwiley-vch.debenzothiadiazole derivative, the mass spectrum would show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, confirming the molecular weight. mdpi.com A key fragmentation pathway characteristic of 1,2,3-thiadiazoles is the elimination of a neutral nitrogen molecule (N₂), resulting in a significant [M-28]⁺ fragment ion. nih.govrsc.org This is a diagnostic fragmentation that strongly supports the presence of the 1,2,3-thiadiazole (B1210528) ring. mdpi.com

Further fragmentation would involve the breakdown of the remaining heterocyclic structure and the loss of any substituents. The specific fragmentation pattern can help to confirm the identity and location of substituents on the core ring system. sapub.org

X-ray Diffraction Analysis for Solid-State Structural Determination

While NMR provides the structure in solution, single-crystal X-ray diffraction analysis gives the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. jyu.fimdpi.com

Obtaining a suitable single crystal of a 2H-Imidazo[4,5-E] researchgate.netipb.ptwiley-vch.debenzothiadiazole derivative allows for its definitive structural confirmation. nih.gov The analysis reveals the exact connectivity of the atoms and the geometry of the fused ring system.

A key structural feature of interest is the planarity of the molecule. Fused aromatic heterocyclic systems like this are expected to be largely planar. researchgate.netnih.gov X-ray diffraction data allows for the precise calculation of dihedral angles between the different rings (imidazole, benzene, and thiadiazole). Small deviations from planarity can be quantified and may be influenced by crystal packing forces or the presence of bulky substituents. nih.gov The planarity of the system is a critical factor influencing its electronic properties and potential applications in materials science. The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonds (e.g., N-H···N) and π-π stacking interactions between the planar aromatic systems. nih.govmdpi.com

Intermolecular and Intramolecular Interactions

Detailed research findings and data tables on the intermolecular and intramolecular interactions specific to 2H-Imidazo[4,5-E] rsc.orgnih.govresearchgate.netbenzothiadiazole derivatives are not available in the reviewed scientific literature.

Computational and Theoretical Investigations of 2h Imidazo 4,5 E 1 2 3 Benzothiadiazole

Quantum Chemical Calculations

No published studies utilizing Density Functional Theory (DFT) or Ab Initio methods specifically on the electronic structure and properties of 2H-Imidazo[4,5-E] ugm.ac.idbiruni.edu.trnih.govbenzothiadiazole were identified.

Density Functional Theory (DFT) Studies on Electronic Structure

Information unavailable.

Ab Initio Methods for Electronic Properties

Information unavailable.

Molecular Modeling and Simulation

No molecular modeling or simulation studies detailing the photophysical mechanisms or structure-reactivity correlations for 2H-Imidazo[4,5-E] ugm.ac.idbiruni.edu.trnih.govbenzothiadiazole could be located in the existing scientific literature.

Computational Analysis of Photophysical Mechanisms (e.g., ESIPT, AIE)

Information unavailable.

Structure-Reactivity Correlations via Computational Approaches

Information unavailable.

In Silico Approaches in Medicinal Chemistry Research

No records of in silico studies in the context of medicinal chemistry research specifically targeting 2H-Imidazo[4,5-E] ugm.ac.idbiruni.edu.trnih.govbenzothiadiazole were found.

No Publicly Available Research Found for "2H-Imidazo[4,5-E]benzothiadiazole" in Computational and Theoretical Investigations

Following a comprehensive search for scientific literature, no specific studies detailing the computational and theoretical investigations of the chemical compound “2H-Imidazo[4,5-E]benzothiadiazole” were identified. The requested analysis, which was to focus solely on this compound's molecular docking for ligand-target interactions, molecular dynamics simulations for protein-ligand complex stability, and in silico ADMET prediction for compound design, could not be completed due to the absence of available research data.

While computational studies exist for structurally related compounds such as benzimidazoles, benzothiazoles, and other fused heterocyclic systems, the strict requirement to focus exclusively on "2H-Imidazo[4,5-E]benzothiadiazole" prevents the inclusion of information from these related but distinct molecules. The generation of scientifically accurate content for the specified subsections—Molecular Docking, Molecular Dynamics Simulations, and In Silico ADMET Prediction—is contingent upon the existence of published research, which appears to be unavailable for this particular compound.

Applications of 2h Imidazo 4,5 E 1 2 3 Benzothiadiazole and Analogues in Advanced Materials and Catalysis

Organic Optoelectronic Devices

The inherent donor-acceptor character of imidazo-benzothiadiazole derivatives makes them highly suitable for use in organic optoelectronic devices, where the efficient separation and transport of charge carriers are paramount.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of the broader benzothiadiazole (BTD) family, which includes imidazo-benzothiadiazole structures, have been investigated as luminophores and host materials in OLEDs. researchgate.net The incorporation of the imidazole (B134444) core into benzothiadiazole-based luminophores is a recognized strategy in the development of innovative optoelectronic devices. researchgate.net

For instance, bipolar host materials incorporating a benzimidazo[1,2-a] mdpi.comnih.govbenzothiazine (BBIT) core, an analogue of imidazo-benzothiadiazole, have been developed for use in solution-processable thermally activated delayed fluorescence (TADF) OLEDs. nih.govnih.gov These materials exhibit high triplet energies (around 3.0 eV), which is crucial for efficient energy transfer to the TADF emitter. nih.govnih.gov Solution-processed OLEDs using these hosts have achieved high external quantum efficiencies (EQEs). nih.govnih.gov For example, a device using CzBBIT as the host for a green TADF emitter reached a maximum EQE of 23.3%. nih.govnih.gov Another device with 2CzBBIT as the host achieved an EQE of 18.7%. nih.govnih.gov

Furthermore, donor-acceptor-donor (D-A-D) structured fluorescent molecules utilizing a 2,1,3-benzothiadiazole (B189464) acceptor have been designed as red TADF emitters, achieving a maximum EQE of 8.8% with an emission peak at 636 nm. rsc.org Similarly, green OLEDs based on benzothiadiazole (BTD) donor-acceptor π-conjugated molecules have demonstrated EQEs as high as 8.1%. rsc.org

Host MaterialEmitter TypeMaximum External Quantum Efficiency (EQE)Emission Color
CzBBITGreen TADF23.3%Green
2CzBBITGreen TADF18.7%Green
BTZ–DMACRed TADF8.8%Red
BTD-based D-π-A-π-DFluorescent8.1%Green

Organic Photovoltaics (OPVs) and Solar Cells

The strong absorption in the visible spectrum and suitable energy levels of benzothiadiazole-based compounds make them effective components in organic solar cells. researchgate.net Polymers incorporating 2,1,3-benzothiadiazole-5,6-dicarboxylicimide have been synthesized and exhibit broad absorption, contributing to their potential in OPV applications. nih.gov

A small molecule based on a benzothiadiazole end-capped donor-acceptor-donor structure, BO-DPP-BTZ, has been utilized in solution-processed bulk heterojunction solar cells. rsc.org When blended with nih.govPCBM, these devices demonstrated a power conversion efficiency (PCE) of 0.9%. rsc.org

Active Layer MaterialDevice ArchitecturePower Conversion Efficiency (PCE)
BO-DPP-BTZ: nih.govPCBMBulk Heterojunction0.9%

Organic Field-Effect Transistors (OFETs)

The ordered molecular packing and efficient charge transport properties of benzothiadiazole derivatives are beneficial for their use in OFETs. rsc.org Donor-acceptor copolymers with a benzothiadiazole (BT) acceptor unit have been synthesized for this purpose. rsc.org For instance, the polymer PCDTT-FCNBT demonstrated an electron mobility of 0.4 cm²/V·s in OFET devices. rsc.org This high mobility is attributed to the polymer's increased backbone linearity and high thin-film crystallinity. rsc.org

Another small molecule, BO-DPP-BTZ, which has a donor-acceptor-donor structure, was used as the active layer in a spin-coated thin-film transistor, exhibiting a hole mobility of 0.06 cm²/V·s. rsc.org

MaterialCharge Carrier MobilityMobility Type
PCDTT-FCNBT0.4 cm²/V·sElectron
BO-DPP-BTZ0.06 cm²/V·sHole

Dye-Sensitized Solar Cells (DSSCs) and Electrochromic Devices (ECDs)

Benzothiadiazole-based organic dyes are extensively used as photosensitizers in DSSCs due to their high molar extinction coefficients and tunable electronic properties. nih.govresearchgate.net A series of benzothiadiazole-based D-π-π-A organic dyes have been studied, where modifications to the donor group influence the efficiency of the DSSC. nih.gov These dyes typically consist of an electron-donating group, a π-spacer, and an electron acceptor, a structure well-suited for efficient electron injection into the semiconductor electrode of the DSSC. nih.gov

Several DSSCs using dye sensitizers based on a benzothiadiazole moiety have reported efficiencies in the range of 8% to 10%. nih.gov A study on five different benzothiadiazole-based organic dyes reported power conversion efficiencies (PCEs) ranging from 7.0% to 9.8%. researchgate.net A co-sensitization approach, combining two of these dyes, further improved the PCE to 10.9% with an iodine-based liquid electrolyte. researchgate.net This improvement was attributed to better light absorption and passivation of the TiO₂ surface. researchgate.net When a more stable ionic-liquid electrolyte was used, PCEs over 7.5% were achieved, with the devices retaining 80% of their initial performance after 7,000 hours of light exposure. researchgate.net

SensitizerElectrolytePower Conversion Efficiency (PCE)
Benzothiadiazole-based dye cocktailIodine-based liquid10.9%
Single benzothiadiazole-based dyeIodine-based liquid7.0% - 9.8%
Benzothiadiazole-based dyeIonic liquid>7.5%

Sensing and Imaging Technologies

The sensitivity of the electronic structure and photophysical properties of imidazo-benzothiadiazole derivatives to their local environment makes them excellent candidates for the development of chemical sensors.

Design of Fluorescent and Chromogenic Chemosensors

Aryl or heteroaryl 5-substituted imidazo-benzothiadiazole derivatives have been synthesized and shown to be effective multi-responsive chemosensors. nih.gov These compounds can act as fluorescent sensors for cations, anions, and neutral nitroaromatic compounds. nih.govnih.gov The imidazole ring within the structure can function as a selective binding site for both anions and cations. nih.gov

For example, one such derivative exhibited a color change from orange to violet in the presence of Cu²⁺ ions. mdpi.com The resulting complex could then be used to detect H₂S. mdpi.com Another study showed that heteroaryl 5-substituted imidazo-BTDs could selectively sense Hg²⁺. mdpi.com Upon the addition of Hg²⁺, a significant blue shift in both the absorption and emission spectra was observed, accompanied by a decrease in emission intensity. mdpi.com

These imidazo-benzothiadiazole receptors have also demonstrated the ability to detect nitroaromatic compounds, which is important for national security and environmental protection. nih.govnih.gov They have shown the capability to discriminate between p-nitrophenol and picric acid, with the fluorescence being quenched upon the addition of nitrophenols. nih.govnih.gov

SensorAnalyteSensing MechanismObserved Change
5-substituted imidazo-benzothiadiazoleCu²⁺ColorimetricColor change from orange to violet
Heteroaryl 5-substituted imidazo-BTDHg²⁺FluorometricBlue shift in absorption and emission, decreased intensity
Imidazo-benzothiadiazole receptorp-nitrophenol/picric acidFluorometricFluorescence quenching

Detection of Anionic, Cationic, and Neutral Analytes

The strategic combination of the imidazole and benzothiadiazole rings within the 2H-Imidazo[4,5-E] researchgate.netnih.govmdpi.combenzothiadiazole framework allows for the design of chemosensors capable of selectively detecting a variety of analytes. The imidazole portion can act as a versatile receptor site for both cations and anions, while the benzothiadiazole unit often serves as the signaling component.

Research has demonstrated that aryl or heteroaryl 5-substituted imidazo-benzothiadiazole derivatives can function as multifunctional fluorescent chemosensors. researchgate.net These compounds have shown remarkable selectivity in detecting specific cations, anions, and even neutral molecules. researchgate.net

Cation Sensing: In studies involving various metal ions, significant spectral shifts in the absorption and fluorescence emission of these sensors were observed exclusively for mercury(II) (Hg²⁺) ions. researchgate.net This high selectivity indicates a strong and specific interaction between the imidazo-benzothiadiazole scaffold and Hg²⁺, making it a promising platform for the development of sensors for this toxic heavy metal.

Anion Sensing: The same family of compounds has been shown to be effective in the detection of anions. Specifically, significant spectral changes were noted upon the addition of acetate (B1210297) (CH₃COO⁻) anions, suggesting a selective binding event. researchgate.net The binding mechanism was further investigated using ¹H NMR, confirming the interaction between the sensor molecule and the acetate anion. researchgate.net

Neutral Analyte Sensing: Beyond ionic species, these versatile sensors have been successfully employed for the detection of neutral nitroaromatic compounds. researchgate.net This is particularly relevant for the detection of explosives, a key issue in security and environmental monitoring. The research highlighted the ability of these sensors to discriminate between different nitroaromatic derivatives, such as p-nitrophenol and picric acid, which is attributed to the role of the phenol (B47542) group in the guest molecule. researchgate.net

Table 1: Selective Analyte Detection by 5-Substituted Imidazo-benzothiadiazole Derivatives

Analyte Type Specific Analyte Detected Method of Detection Reference
Cationic Mercury(II) (Hg²⁺) Absorption and Fluorescence Spectroscopy researchgate.net
Anionic Acetate (CH₃COO⁻) Absorption and Fluorescence Spectroscopy, ¹H NMR researchgate.net
Neutral Nitroaromatic Compounds Fluorescence Spectroscopy researchgate.net

Luminescent Probes for Analytical Systems

The inherent fluorescence of the 2,1,3-benzothiadiazole (BTD) core makes it an excellent building block for luminescent probes. mdpi.com When fused with an imidazole ring, the resulting system's optical properties can be finely tuned, leading to the development of sophisticated analytical tools.

Derivatives of imidazo-benzothiadiazole have been synthesized and shown to exhibit significant solvatofluorochromism, where the fluorescence emission color changes with the polarity of the solvent. researchgate.net This property is valuable for understanding the local environment of the probe. These compounds serve as fluorescent chemosensors where the binding of an analyte induces a measurable change in the fluorescence intensity or wavelength. researchgate.net For instance, the interaction with mercury(II) and acetate ions leads to distinct changes in their emission spectra. researchgate.net

Furthermore, imidazole-fused benzothiadiazole derivatives have been specifically designed as pH probes. A series of such probes demonstrated an acid-responsive decrease in fluorescence intensity as the pH changed from 8.5 to 4.0. nih.gov By introducing a morpholine (B109124) group, researchers were able to create a probe, MIBTAA, that specifically targets lysosomes in living cells. nih.gov This probe exhibited a suitable pKa of 5.3 and a linear response to pH changes in the range of 4.4 to 5.6, emitting in the red region of the spectrum. nih.gov This allows for the monitoring of pH variations within these acidic organelles, which is crucial for studying cellular physiology and disease. nih.gov

Table 2: Characteristics of Imidazole-Fused Benzothiadiazole-Based Luminescent Probes

Probe Type Target Analyte/Parameter Key Feature Application Reference
5-substituted imidazo-benzothiadiazole Hg²⁺, Acetate, Nitroaromatics Selective fluorescence response Chemical sensing researchgate.net
Morpholine-substituted imidazo-benzothiadiazole (MIBTAA) Lysosomal pH Red emission, pKa = 5.3 Live-cell imaging nih.gov

Catalytic Applications in Organic Synthesis

While primarily known for their optical properties, benzothiadiazole-based structures are also gaining attention for their role in catalysis, particularly in facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium catalysis is a cornerstone of modern organic synthesis, and benzothiadiazole derivatives have been successfully utilized in these reactions, both as substrates and as components of catalytic systems. The functionalization of the 2,1,3-benzothiadiazole core often relies on palladium-catalyzed cross-coupling reactions to introduce various substituents.

For instance, a novel palladium-catalyzed methodology has been developed for the C-S cross-coupling of 2,1,3-benzothiadiazole at the C-5 position with a variety of thiols. nih.gov This method utilizes a low catalytic loading of Pd(L-Pro)₂ as an efficient and low-cost catalyst, achieving moderate to high yields in short reaction times. nih.gov

The synthesis of more complex fused systems, such as N-fused benzo nih.govnih.govimidazo[2,1-b]thiazole (B1210989) derivatives, has been achieved through transition metal-catalyzed cross-coupling reactions involving both copper and palladium. nih.gov These methods allow for the efficient and convenient synthesis of a variety of substituted derivatives from readily available starting materials like trans-1,2-diiodoalkenes and 1H-benzo[d]imidazole-2-thiols. nih.gov

Furthermore, Pd-catalyzed Suzuki and Buchwald-Hartwig cross-coupling reactions are key steps in the synthesis of new benzothiadiazole-containing luminophores. nih.gov These reactions enable the precise installation of different aryl linkers onto the benzothiadiazole core, allowing for the systematic tuning of the resulting materials' photophysical and electronic properties. nih.gov

Table 3: Examples of Palladium-Catalyzed Reactions Involving Benzothiadiazole Scaffolds

Reaction Type Substrate/Product Catalyst System Key Outcome Reference
C-S Cross-Coupling 5-arylsulfanyl-benzo-2,1,3-thiadiazole Pd(L-Pro)₂ Efficient synthesis with low catalyst loading nih.gov
C-S, C-N, C-C Cross-Coupling N-fused benzo nih.govnih.govimidazo[2,1-b]thiazoles Copper and Palladium catalysts Synthesis of diverse substituted derivatives nih.gov
Suzuki and Buchwald-Hartwig Coupling Aryl-substituted benzothiadiazole luminophores Pd(OAc)₂, Pd(PPh₃)₂Cl₂, etc. Tunable synthesis of advanced materials nih.gov

Role in Other Organocatalytic Systems

While the involvement of 2H-Imidazo[4,5-E] researchgate.netnih.govmdpi.combenzothiadiazole and its direct analogues as catalysts in organocatalytic systems (distinct from organometallic catalysis like palladium) is not extensively documented in the reviewed literature, the broader benzothiadiazole scaffold has been incorporated into substrates for organocatalytic transformations. For example, a boronic acid derivative of 2,1,3-benzothiadiazole has been shown to be a suitable substrate for an organocatalytic formylation reaction. nih.gov In this case, the benzothiadiazole unit is part of the molecule being transformed rather than the catalyst itself. nih.gov The development of 2H-Imidazo[4,5-E] researchgate.netnih.govmdpi.combenzothiadiazole-based structures as true organocatalysts remains an area with potential for future exploration.

Future Research Directions and Perspectives for 2h Imidazo 4,5 E 1 2 3 Benzothiadiazole Chemistry

Elucidation of Structure-Activity Relationships for Enhanced Applications

A primary focus for future research will be the systematic elucidation of structure-activity relationships (SAR) to guide the design of 2H-Imidazo[4,5-E] nih.govnih.govnih.govbenzothiadiazole derivatives with optimized properties for specific applications. Drawing parallels from structurally similar imidazothiadiazole analogs, it is evident that minor structural modifications can lead to significant changes in biological activity.

For instance, studies on imidazo[2,1-b] nih.govnih.govmdpi.comthiadiazole derivatives have demonstrated their potential as anticancer agents. nih.govnih.gov Similarly, other analogs have been investigated as potent insecticides that target the ecdysone (B1671078) receptor. nih.gov In these insecticidal compounds, the nature of an amide substituent was critical; secondary amides (CONHR) were highly potent, while tertiary amides (CONR2) and primary amides (CONH2) showed dramatically reduced or no activity. nih.gov Furthermore, quantitative SAR analysis indicated that hydrophobic and electron-withdrawing groups on the imidazothiadiazole ring favored receptor binding. nih.gov

Future work on 2H-Imidazo[4,5-E] nih.govnih.govnih.govbenzothiadiazole should involve the synthesis of a comprehensive library of derivatives. This would entail systematic substitution at various positions on both the imidazole (B134444) and benzothiadiazole rings to probe the effects on biological activity or material properties. Key areas of investigation should include modifying hydrophobicity, electronic character, and steric bulk to map the chemical space and identify key structural determinants for activity.

Table 1: Illustrative Structure-Activity Relationship Data from Related Imidazothiadiazole Analogs This table presents data for analogous compounds to guide future SAR studies on 2H-Imidazo[4,5-E] nih.govnih.govnih.govbenzothiadiazole.

Base ScaffoldSubstituent (R)TargetObserved ActivityReference
Imidazo[2,1-b] nih.govnih.govmdpi.comthiadiazoleFormyl and thiocyanate (B1210189) at C5Human Tumor Cell LinesIncreased antiproliferative activity nih.gov
Imidazo[2,1-b] nih.govnih.govmdpi.comthiadiazole2,4-dichloro phenylMycobacterium tuberculosisSignificant antitubercular activity (IC50 2.03 μM) nih.gov
Imidazo[2,1-b] nih.govnih.govmdpi.comthiadiazole4-nitro phenylMycobacterium tuberculosisPotent antitubercular activity (IC50 2.32 μM) nih.gov
Imidazothiadiazole AcrylamideSecondary Amide (CONHR)Insect Ecdysone ReceptorPotent binding activity nih.gov
Imidazothiadiazole AcrylamideTertiary Amide (CONR2)Insect Ecdysone ReceptorDramatically decreased activity nih.gov

Development of Advanced Synthetic Methodologies

The advancement of 2H-Imidazo[4,5-E] nih.govnih.govnih.govbenzothiadiazole chemistry is contingent upon the development of efficient, versatile, and scalable synthetic routes. Current methods for constructing similar fused heterocyclic systems often involve multi-step sequences. For example, the synthesis of benzo mdpi.comnih.govimidazo[2,1-b]thiazole (B1210989) derivatives has been achieved through a sequence involving the formation of a thiol intermediate, followed by cyclization and subsequent functionalization. mdpi.com

Future research should aim to streamline these processes. Key areas for development include:

One-Pot Reactions: Designing convergent synthetic strategies that combine multiple steps into a single operation to improve efficiency and reduce waste.

Novel Catalytic Systems: Exploring new catalysts, such as palladium complexes used in cross-coupling reactions for functionalizing related benzothiadiazoles, to enable the construction of the core scaffold and the introduction of diverse substituents under mild conditions. researchgate.net

Microwave-Assisted Synthesis: Utilizing microwave irradiation, which has been shown to accelerate reaction times in the synthesis of related benzothiazole (B30560) analogs, to expedite the creation of derivative libraries. nih.gov

Green Chemistry Approaches: Investigating solvent-free reaction conditions, such as ball milling, which has been successfully used for the quantitative synthesis of some metal-organic frameworks, to create more environmentally benign synthetic protocols. wikipedia.org

High-Throughput Synthesis: Adapting methodologies for high-throughput platforms to rapidly generate a wide array of derivatives for comprehensive SAR screening. wikipedia.org

Exploration of Novel Applications in Emerging Technologies

The unique electronic structure of the 2H-Imidazo[4,5-E] nih.govnih.govnih.govbenzothiadiazole core, resulting from the fusion of an electron-donating imidazole moiety with an electron-accepting benzothiadiazole system, makes it a highly attractive candidate for applications in materials science and emerging technologies. The 2,1,3-benzothiadiazole (B189464) (BTD) unit is a well-established building block for organic electronic materials due to its photoluminescent properties and electron-acceptor character. researchgate.net BTD-based molecules have found applications in organic light-emitting diodes (OLEDs), solar cells, and photovoltaic cells. researchgate.netresearchgate.net

Similarly, the related 2H-benzo[d]1,2,3-triazole (BTz) moiety has been used to construct donor-acceptor systems that exhibit high luminescence quantum yields and have potential applications as chemosensors and in two-photon absorption materials. mdpi.com

Future research should therefore focus on:

Photophysical Characterization: Synthesizing a range of 2H-Imidazo[4,5-E] nih.govnih.govnih.govbenzothiadiazole derivatives and systematically studying their absorption and emission properties.

Organic Electronics: Evaluating their potential as components in organic electronic devices by measuring key parameters such as HOMO/LUMO energy levels, charge carrier mobility, and thermal stability. researchgate.netresearchgate.net

Sensing and Imaging: Exploring their utility as fluorescent probes or chemosensors by investigating how their optical properties change in the presence of specific analytes or environmental conditions.

Crystal Engineering: Investigating the self-assembly and solid-state packing of these molecules, as intermolecular interactions like S···N contacts and π-stacking can significantly influence material properties. rsc.org

Table 2: Properties of Related Heterocyclic Scaffolds for Materials Applications

Heterocyclic CoreKey PropertyPotential ApplicationReference
2,1,3-Benzothiadiazole (BTD)Electron acceptor, PhotoluminescentOLEDs, Solar Cells, Dyes researchgate.net
2H-Benzo[d]1,2,3-triazole (BTz)High luminescence quantum yieldChemosensors, Two-Photon Absorption mdpi.com
Benzo[1,2-d:4,5-d′]bis( nih.govnih.govnih.govthiadiazole)Electron-withdrawing building blockOrganic Photovoltaics researchgate.net
4,7-di(thiophen-2yl)benzo[c] nih.govnih.govnih.govthiadiazoleIntramolecular push-pull effectSolid-state light emission researchgate.net

Deeper Mechanistic Understanding of Biological and Material Interactions

A fundamental understanding of how 2H-Imidazo[4,5-E] nih.govnih.govnih.govbenzothiadiazole derivatives interact with their environment at the molecular level is crucial for rational design and optimization. This requires a synergistic approach combining computational modeling with experimental validation.

For biological applications, future research should involve:

Molecular Docking and Dynamics: As demonstrated with antitubercular imidazo-[2,1-b]-thiazoles, computational studies can predict binding modes within target proteins, such as enzymes or receptors, providing insights to guide the design of more potent and selective inhibitors. nih.gov

Biophysical Studies: Employing techniques like spectroscopy to study interactions with biological macromolecules, such as DNA, to elucidate binding mechanisms. researchgate.net

For materials science applications, a deeper mechanistic understanding will come from:

Computational Chemistry: Using methods like Density Functional Theory (DFT) to model the electronic structure, predict HOMO/LUMO energies, and simulate absorption/emission spectra, which can be correlated with experimental findings. researchgate.netresearchgate.net

Solid-State Analysis: Utilizing single-crystal X-ray diffraction to determine the precise three-dimensional structure and analyze intermolecular interactions in the solid state. Studies on related BTD derivatives have shown that weak interactions, such as S···N contacts, can dictate crystal packing and influence charge-transfer properties. rsc.org

Quantum Theory of Atoms in Molecules (QTAIM): Applying advanced theoretical analyses to quantify the nature and strength of intermolecular interactions, providing a deeper understanding of the forces that govern self-assembly and material properties. rsc.org

By pursuing these integrated research directions, the scientific community can systematically explore the chemical landscape of 2H-Imidazo[4,5-E] nih.govnih.govnih.govbenzothiadiazole and its derivatives, paving the way for the development of novel molecules with enhanced functionalities for a wide range of advanced applications.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 2H-Imidazo[4,5-E][1,2,3]benzothiadiazole and its derivatives under environmentally benign conditions?

  • Methodological Answer : High-yield synthesis (90–96%) can be achieved via solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅·10CH₃SO₃H), which minimizes purification steps and avoids hazardous solvents. This method is compatible with electron-rich aromatic substrates and enables selective cyclization . For spiro-fused derivatives, base-promoted cyclization of amidines and ketones under transition-metal-free conditions offers a scalable route with moderate to excellent yields .

Q. How can structural characterization of this compound be systematically performed?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regioselectivity and substitution patterns. For fused derivatives, long-range coupling in ¹H NMR can resolve ambiguities in heterocyclic connectivity .
  • X-ray Crystallography : Resolve stereochemical uncertainties (e.g., planarity of the benzothiadiazole core) using single-crystal diffraction data. Refinement parameters (e.g., R-factor < 0.05) ensure structural accuracy .
  • TLC Monitoring : Track reaction progress using silica-gel plates with UV detection (254 nm) to optimize reaction termination points .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data when analyzing substitution patterns in benzothiadiazole derivatives?

  • Methodological Answer :

  • Comparative Analysis : Cross-validate NMR shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-311+G(d,p)) to distinguish between isomeric products .
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to clarify nitrogen hybridization states in complex heterocycles .
  • Mass Spectrometry : High-resolution ESI-MS can differentiate between isobaric structures (e.g., distinguishing benzothiadiazole from isoBTD analogs via exact mass) .

Q. How do electronic properties of this compound compare with isoBTD analogs in optoelectronic applications?

  • Methodological Answer :

  • Cyclic Voltammetry : Measure HOMO/LUMO levels (e.g., -5.3 eV/-3.4 eV for benzothiadiazole vs. -5.1 eV/-3.1 eV for isoBTD) to assess charge-transport suitability. The higher bandgap (Eg ≈ 2.2 eV) of isoBTD limits its use in low-bandgap polymers .
  • DFT Calculations : Optimize geometries at the M06-2X/def2-TZVP level to predict absorption spectra and compare with experimental UV-Vis data (e.g., λmax ≈ 450 nm for benzothiadiazole copolymers) .

Q. What methodologies optimize donor-acceptor copolymers using benzothiadiazole cores?

  • Methodological Answer :

  • Stille Cross-Coupling : Combine 2,3,6,7-tetra(thiophen-2-yl)benzo[1,2-b:4,5-b']difuran (BDF) donors with benzothiadiazole acceptors in a 1:1 molar ratio under Pd(PPh₃)₄ catalysis. Purify via Soxhlet extraction (chloroform:hexane) to achieve PCE > 8% in OPVs .
  • Side-Chain Engineering : Introduce alkyl side chains (e.g., 2-octyldodecyl) to enhance solubility and film morphology without disrupting π-conjugation .

Q. How can benzothiadiazole-based fluorophores be engineered for selective analyte detection?

  • Methodological Answer :

  • Intramolecular Charge Transfer (ICT) : Design probes with electron-rich spirobifluorene donors and benzothiadiazole acceptors. For TNP detection, achieve a 120 nm Stokes shift via ICT modulation, with LOD ≈ 10 nM .
  • pH/Redox Activation : Incorporate dual-locked systems (e.g., NO-responsive triazolo-benzothiadiazole) to activate NIR fluorescence (λem ≈ 720 nm) selectively in tumor microenvironments .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for benzothiadiazole derivatives?

  • Methodological Answer :

  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to identify intermediate trapping (e.g., uncyclized thioamide byproducts) that may inflate yields in TLC-based reports .
  • Solvent Effects : Replicate reactions in polar aprotic solvents (e.g., DMF) versus solvent-free conditions to assess yield reproducibility. For example, Eaton’s reagent reactions show <5% yield variation under anhydrous conditions .

Tables for Key Comparisons

Property This compoundisoBTD Analogs
HOMO (eV) -5.3-5.1
LUMO (eV) -3.4-3.1
Bandgap (Eg, eV) 1.92.2
Optoelectronic Application OPVs, OLEDsLimited to wide-gap uses
Data sourced from DFT and experimental CV studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.